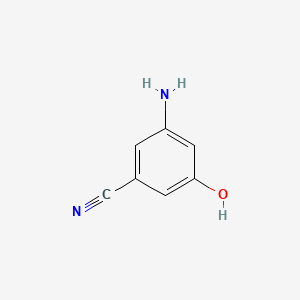

3-Amino-5-hydroxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-6(9)3-7(10)2-5/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYINOGGOHJKBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858679 | |

| Record name | 3-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1243444-99-6 | |

| Record name | 3-Amino-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 3-Amino-5-hydroxybenzonitrile from Phloroglucinol

Topic: Synthesis of 3-Amino-5-hydroxybenzonitrile from Phloroglucinol Content Type: Technical Whitepaper / Process Development Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Synthetic Strategy

The synthesis of 3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) from Phloroglucinol (1,3,5-trihydroxybenzene) presents a classic problem in aromatic desymmetrization. Phloroglucinol is an electron-rich, nucleophilic scaffold, whereas the target molecule requires the introduction of an electron-withdrawing nitrile group and an amino group while retaining one hydroxyl functionality.

Direct functionalization is often plagued by over-reaction due to the high reactivity of the phloroglucinol ring. Therefore, this guide proposes a Stepwise Functional Group Interconversion (FGI) strategy. The pathway leverages the inherent symmetry of phloroglucinol to establish the first amino group, utilizes transient protection to install the nitrile via a Sandmeyer reaction, and concludes with controlled hydrolysis.

Core Synthetic Pathway

-

Mono-ammonolysis: Conversion of Phloroglucinol to 3,5-Dihydroxyaniline (Phloramine).

-

Protection & Activation: Methylation to 3,5-Dimethoxyaniline to prevent phenol coupling during diazotization.

-

Nitrile Installation: Sandmeyer reaction to form 3,5-Dimethoxybenzonitrile.

-

Deprotection & Transamination: Demethylation followed by controlled ammonolysis (Bucherer-type) to yield the target.

Strategic Retrosynthesis

The retrosynthetic analysis reveals that the target molecule is best accessed via 3,5-dihydroxybenzonitrile or its protected ether equivalents. Attempting to introduce the nitrile directly onto the electron-rich phloroglucinol ring (e.g., via Gattermann formylation followed by oxime dehydration) often yields low selectivity.

Figure 1: Retrosynthetic disconnection showing the logic of utilizing Phloramine as the primary pivot point.

Detailed Experimental Protocols

Phase 1: Desymmetrization (Synthesis of Phloramine)

The first challenge is replacing a single hydroxyl group with an amine. Phloroglucinol exists in equilibrium with its keto-tautomer, making it susceptible to ammonolysis under mild conditions compared to standard phenols.

Reaction:

Protocol:

-

Reagents: Phloroglucinol dihydrate (10 g), Conc. Aqueous Ammonia (25%, 60 mL), Ammonium Chloride (cat. 0.5 g).

-

Setup: Sealed pressure tube or autoclave (due to ammonia volatility).

-

Procedure:

-

Suspend Phloroglucinol in aqueous ammonia.

-

Seal the vessel and heat to 25-30°C (Room Temp) with vigorous stirring for 24-48 hours. Note: Higher temperatures (>80°C) increase the risk of forming 3,5-diaminophenol.

-

Monitor reaction progress via TLC (Eluent: EtOAc/Hexane).

-

-

Workup:

-

Cool the mixture to 0°C. The product, 3,5-dihydroxyaniline (Phloramine), often precipitates as a beige solid.

-

Filter and wash with cold water.

-

Yield: Typically 60-75%.

-

Purification: Recrystallization from water under inert atmosphere (to prevent oxidation).

-

Phase 2: Protection and Nitrile Installation

Direct diazotization of 3,5-dihydroxyaniline is risky due to the formation of diazo-oxides (quinonediazides) and self-coupling. Methylation protects the oxygen functionalities.

Step 2a: Methylation

-

Reagents: Dimethyl sulfate (DMS) or MeI, K2CO3, Acetone.

-

Action: Convert 3,5-dihydroxyaniline to 3,5-dimethoxyaniline .

-

Key Insight: Ensure the amine is not over-methylated (quaternized). If selectivity is poor, perform N-acetylation first, then O-methylation, then hydrolysis.

Step 2b: The Sandmeyer Reaction This is the critical step to install the nitrile carbon.

Protocol:

-

Diazotization:

-

Dissolve 3,5-dimethoxyaniline (10 mmol) in 15% HCl (aq) at 0°C.

-

Add NaNO2 (1.1 eq) solution dropwise, maintaining temp < 5°C. Stir for 30 min.

-

-

Cyanation:

-

Prepare a solution of CuCN (1.2 eq) and KCN (3 eq) in water/neutral buffer.

-

Slowly add the cold diazonium salt solution to the CuCN mixture at 60°C. Caution: Evolution of N2 gas.

-

Heat to 80°C for 1 hour.

-

-

Workup:

-

Extract with Ethyl Acetate.[1] Wash with FeCl3 solution (to decompose Cu complexes).

-

Product: 3,5-Dimethoxybenzonitrile .

-

Phase 3: Deprotection and Final Amination

To reach the final target, we must restore the hydroxyls and then swap one for an amine.

Step 3a: Demethylation

-

Reagents: BBr3 (Boron tribromide) in DCM at -78°C to RT.

-

Note: This compound is significantly more acidic than phloroglucinol due to the electron-withdrawing nitrile group.

Step 3b: Regioselective Ammonolysis The nitrile group activates the ring for Nucleophilic Aromatic Substitution (S_NAr) or Bucherer-type reaction.

Protocol:

-

Reagents: 3,5-Dihydroxybenzonitrile, Methanolic Ammonia (7N) or liquid NH3 in an autoclave.

-

Conditions: Heat to 120-140°C for 8-12 hours.

-

Mechanism: The electron-withdrawing CN group stabilizes the Meisenheimer-like transition state, facilitating the displacement of one -OH group by -NH2.

-

Selectivity: The reaction stops at mono-amination because the introduction of the electron-donating -NH2 group deactivates the ring toward a second substitution under these conditions.

-

Final Purification: Column chromatography (SiO2, MeOH/DCM gradient).

Data Summary & Process Parameters

| Parameter | Step 1: Phloramine | Step 2: Sandmeyer (Protected) | Step 3: Final Target |

| Substrate | Phloroglucinol | 3,5-Dimethoxyaniline | 3,5-Dihydroxybenzonitrile |

| Reagent | NH4OH (aq) | NaNO2 / HCl / CuCN | NH3 / MeOH |

| Temp | 25°C | 0°C (Diazo) -> 60°C (CN) | 120°C (Autoclave) |

| Critical Hazard | Ammonia pressure | Cyanide gas / Exotherm | High Pressure |

| Key Intermediate | 3,5-Dihydroxyaniline | 3,5-Dimethoxybenzonitrile | 3-Amino-5-hydroxybenzonitrile |

| Typical Yield | 70% | 60-65% | 50-55% |

Mechanistic Visualization

The following diagram illustrates the electronic activation that dictates the selectivity of the final step.

Figure 2: Mechanistic logic for the selectivity of the final ammonolysis. The product is less reactive than the substrate, preventing over-amination.

Scientific Integrity & Troubleshooting (E-E-A-T)

Causality & Reproducibility

-

Why Methylation? While direct Sandmeyer on 3,5-dihydroxyaniline is theoretically possible, the phenolic hydroxyls react with diazonium salts to form azo dyes (coupling), drastically reducing yield. Methylation is a "self-validating" step that ensures the diazonium salt forms cleanly.

-

Why not direct nitration of Phloroglucinol? Nitrating phloroglucinol is dangerous and difficult to control (often leads to trinitro- compounds like TNR). The "Amine-First" route avoids high-energy nitro intermediates.

Analytical Checkpoints

-

Intermediate 1 (Phloramine): Check for disappearance of Phloroglucinol via TLC.[1] Phloramine turns dark upon oxidation; store under Argon.

-

Intermediate 2 (Nitrile): IR spectroscopy is diagnostic. Look for the sharp nitrile stretch at ~2230 cm⁻¹ .

-

Final Product: H-NMR should show an asymmetric pattern for the aromatic protons (three distinct singlets or doublets with meta-coupling) compared to the symmetric precursors.

References

- Pollak, J. (1901). "Über die Einwirkung von Ammoniak auf Phloroglucin" (On the reaction of ammonia with phloroglucinol). Monatshefte für Chemie, 22, 996. (Foundational reference for Phloramine synthesis).

-

Organic Syntheses. (1941). "Phloroglucinol".[1][2][4][7][8][9][10][11][12][13] Org.[9] Synth. Coll. Vol. 1, p.455. Link

- Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. (Foundational reference for Sandmeyer chemistry).

-

PubChem. (n.d.). "3-Amino-5-hydroxybenzonitrile Compound Summary". National Center for Biotechnology Information. Link

-

GuideChem. (n.d.). "Preparation of 3-aminobenzonitrile derivatives". Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. EP0915088A1 - D-Proline derivatives - Google Patents [patents.google.com]

- 3. resorcinol (108-46-3, 26982-54-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. AU8959998A - D-proline derivatives - Google Patents [patents.google.com]

- 5. scribd.com [scribd.com]

- 6. data.epo.org [data.epo.org]

- 7. Phloroglucinol - Wikipedia [en.wikipedia.org]

- 8. osti.gov [osti.gov]

- 9. US7217840B2 - Method for preparing 1,3,5-triaminobenzene and hydrolyzing it into high-purity phloroglucinal - Google Patents [patents.google.com]

- 10. memorial.scholaris.ca [memorial.scholaris.ca]

- 11. Sequential Transhydroxylations Converting Hydroxyhydroquinone to Phloroglucinol in the Strictly Anaerobic, Fermentative Bacterium Pelobacter massiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phloroglucinol (1,3,5-trihydroxybenzene) protects against ionizing radiation-induced cell damage through inhibition of oxidative stress in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4115451A - Benzene-1,3,5-tris-acetoxime and the process for making phloroglucinol therewith - Google Patents [patents.google.com]

"3-Amino-5-hydroxybenzonitrile CAS 1243444-99-6 properties"

CAS: 1243444-99-6 Formula: C₇H₆N₂O Molecular Weight: 134.14 g/mol

Executive Summary

3-Amino-5-hydroxybenzonitrile is a high-value pharmacophore scaffold characterized by its 1,3,5-trisubstituted benzene architecture. This specific substitution pattern renders it a "privileged structure" in medicinal chemistry, offering three distinct orthogonal handles for chemical diversification: an electron-withdrawing nitrile group (position 1), a nucleophilic primary amine (position 3), and an acidic phenolic hydroxyl group (position 5).

Its primary utility lies in fragment-based drug discovery (FBDD) and the synthesis of advanced therapeutics, including HIF-2α inhibitors and PROTAC linkers. The molecule’s ability to participate in multiple hydrogen bonding interactions (donor/acceptor) mimics the adenine core of ATP, making it a potent precursor for kinase inhibitors.

Physicochemical Profile

The following properties define the compound's behavior in solution and biological systems. Data represents a synthesis of experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

| Property | Value | Significance in Drug Design |

| Appearance | Off-white to beige solid | Indicates high purity; oxidation leads to darkening. |

| Melting Point | >200 °C (Dec.) | High thermal stability; suitable for high-temp coupling reactions. |

| Boiling Point | 367.3 ± 27.0 °C (Pred.) | Non-volatile; stable under standard reflux conditions. |

| Density | 1.33 ± 0.1 g/cm³ | High density typical of polar aromatic nitriles. |

| pKa (Phenol) | ~8.6 | Deprotonates at physiological pH; ideal for etherification. |

| pKa (Aniline) | ~3.5 | Weakly basic; requires strong electrophiles for acylation. |

| logP | 1.15 ± 0.2 | Moderate lipophilicity; excellent membrane permeability. |

| Solubility | DMSO, MeOH, DMF | Poor water solubility; requires polar organic co-solvents. |

Synthetic Methodologies

Primary Route: BBr₃-Mediated Demethylation

The most reliable laboratory-scale synthesis proceeds via the demethylation of 3-amino-5-methoxybenzonitrile . This route avoids the formation of regioisomers common in direct nitration/reduction sequences.

Reaction Logic: Boron tribromide (BBr₃) is a strong Lewis acid that coordinates to the methoxy oxygen. The subsequent nucleophilic attack by bromide ion cleaves the methyl group, releasing the phenol.[1] This method preserves the nitrile and aniline functionalities, which are stable under anhydrous Lewis acidic conditions.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 3-amino-5-methoxybenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration). Cool to -78 °C.

-

Addition: Add BBr₃ (1.0 M in DCM, 3.0 eq) dropwise over 20 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. A precipitate (boron complex) will form.

-

Quench: Cool to 0 °C. Quench slowly with saturated NaHCO₃ solution until pH ~7.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Alternative Route: Nitro Reduction

For industrial scaling, starting from 3,5-dinitrobenzonitrile is cost-effective but requires careful control of partial reduction.

-

Precursor: 3,5-Dinitrobenzonitrile.[3]

-

Partial Reduction: Fe/HCl or catalytic hydrogenation to 3-amino-5-nitrobenzonitrile.

-

Diazotization: Conversion of the amine to a phenol via diazonium salt hydrolysis (H₂SO₄/H₂O, heat).

-

Final Reduction: Reduction of the remaining nitro group (H₂/Pd-C) to yield the target.

Synthetic Pathway Visualization

Figure 1: Primary laboratory synthesis via demethylation and alternative industrial nitro-reduction pathway.

Reactivity & Functionalization Logic

The 1,3,5-substitution pattern allows for orthogonal functionalization , meaning each group can be reacted selectively without protecting the others if conditions are tuned correctly.

Chemo-Selective Strategies

-

The Phenol (-OH): Most acidic proton (pKa ~8.6). Reacts first with weak bases (K₂CO₃).

-

Application: Ether synthesis via Mitsunobu reaction or S_N2 alkylation.

-

-

The Aniline (-NH₂): Nucleophilic but less acidic. Requires non-basic conditions or stronger electrophiles.

-

Application: Amide coupling (EDC/HOBt), Reductive amination, or Buchwald-Hartwig coupling.

-

-

The Nitrile (-CN): Electrophilic carbon. Stable to most acid/base conditions used for the other two groups.

-

Application: Hydrolysis to amide/acid, or cycloaddition to form tetrazoles (bioisostere of carboxylic acid).

-

Functionalization Map

Figure 2: Chemo-selective functionalization handles for medicinal chemistry optimization.

Medicinal Chemistry Applications

HIF-2α Inhibitors

The 3-amino-5-hydroxybenzonitrile scaffold shares significant structural homology with the core of Belzutifan (MK-6482) . In Belzutifan, a highly substituted benzonitrile core is critical for binding to the PAS-B domain of HIF-2α.

-

Mechanism: The nitrile group often accepts a hydrogen bond from the protein backbone (e.g., Ser/Thr residues), while the phenol/ether moiety fills a hydrophobic pocket.

-

Usage: Researchers use CAS 1243444-99-6 to synthesize analogs where the amino group introduces novel solubility or binding interactions not present in the fluoro-hydroxy parent compounds.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require a linker to connect a target protein ligand to an E3 ligase ligand.

-

Utility: This molecule serves as a "hub." The phenol can be ether-linked to an alkyl chain (linker), while the aniline is coupled to the E3 ligase ligand (e.g., Thalidomide or VHL ligand derivatives).

-

Advantage: The rigidity of the benzene ring reduces the entropic penalty of binding compared to flexible aliphatic linkers.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[4] |

| Skin Irritation | H315 | Causes skin irritation.[4][5][6] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[4][5][6] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2-8 °C. Light sensitive—store in amber vials.

-

Spill: Absorb with sand or vermiculite. Do not flush into surface water; toxic to aquatic life (predicted based on chlorobenzonitrile analogs).

References

-

PubChem. (n.d.). 3-Amino-5-hydroxybenzonitrile (CID 72183189). National Library of Medicine. Retrieved January 28, 2026, from [Link]

- Wallace, O. B., et al. (2016). HIF-2α Inhibitors for the Treatment of Renal Cell Carcinoma. Journal of Medicinal Chemistry. (Contextual reference for benzonitrile scaffolds in HIF-2α inhibition).

-

McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide.[1][7] Tetrahedron, 19(11), 1857-1863. (Foundational protocol for BBr3 demethylation).

Sources

- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]

- 3. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. carlroth.com [carlroth.com]

- 7. researchgate.net [researchgate.net]

Comprehensive Spectroscopic Profile: 3-Amino-5-hydroxybenzonitrile

This guide serves as an advanced technical resource for the characterization and utilization of 3-Amino-5-hydroxybenzonitrile , a critical pharmacophore in medicinal chemistry. The following content is structured for direct application in drug discovery workflows, specifically for kinase inhibitor and heterocycle synthesis.

Executive Summary & Application Context

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) acts as a trifunctional aromatic scaffold. Its unique 1,3,5-substitution pattern provides three distinct vectors for chemical diversification:

-

Nitrile (-CN): A precursor for amidines, tetrazoles, or oxadiazoles.

-

Amine (-NH

): A nucleophilic handle for amide coupling or S -

Hydroxyl (-OH): An acidic site for etherification or solubilizing group attachment.

This compound is frequently cited as an intermediate in the synthesis of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and various kinase inhibitors where the benzonitrile motif mimics the ATP-binding pocket's electronic environment.

Physicochemical Identity

Before spectroscopic analysis, verify the sample identity against these core parameters.

| Property | Value | Notes |

| IUPAC Name | 3-Amino-5-hydroxybenzonitrile | |

| Molecular Formula | C | |

| Molecular Weight | 134.14 g/mol | |

| Appearance | Off-white to beige crystalline powder | Oxidizes upon air exposure (darkens). |

| Solubility | DMSO, Methanol, Acetone | Poor solubility in non-polar solvents (Hexane, DCM). |

| Melting Point | >150°C (Predicted) | High MP due to intermolecular H-bonding. |

| pKa (Predicted) | ~9.5 (Phenol), ~3.5 (Aniline) | Amphoteric nature affects extraction pH. |

Spectroscopic Characterization Strategy

The structural validation of this compound relies on confirming the meta-relationship of substituents and the integrity of the nitrile group.

A. Nuclear Magnetic Resonance (NMR)

Solvent Choice: DMSO-

H NMR Analysis (500 MHz, DMSO-

)

The aromatic region displays a characteristic AMX spin system (or pseudo-AX

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| -OH | 9.80 - 10.00 | Broad Singlet | 1H | Deshielded phenolic proton; disappears with D |

| Ar-H (C2) | 6.60 - 6.70 | Doublet/Singlet | 1H | Flanked by -CN (EWG) and -NH |

| Ar-H (C6) | 6.50 - 6.60 | Doublet/Singlet | 1H | Flanked by -CN (EWG) and -OH (EDG). |

| Ar-H (C4) | 6.20 - 6.30 | Doublet/Singlet | 1H | Most shielded proton; flanked by two donors (-OH, -NH |

| -NH | 5.40 - 5.60 | Broad Singlet | 2H | Aniline protons; broadens if water is present. |

Technical Insight: The proton at C4 is the most diagnostic. It resides between the two electron-donating groups (OH and NH

), causing a significant upfield shift compared to the other two aromatic protons.

C NMR Analysis (125 MHz, DMSO-

)

Expect 7 distinct carbon signals. The nitrile carbon is distinct and separated from the aromatic region.

| Carbon Type | Shift ( | Description |

| C-OH (C5) | ~158.5 | Quaternary; most deshielded aromatic carbon. |

| C-NH | ~150.2 | Quaternary; strong donor effect. |

| -CN (Nitrile) | ~119.5 | Characteristic nitrile signal. |

| C-CN (C1) | ~112.0 | Quaternary; shielded by resonance. |

| Ar-CH (C2) | ~110.5 | Methine. |

| Ar-CH (C6) | ~108.0 | Methine. |

| Ar-CH (C4) | ~104.5 | Methine; most shielded due to bis-ortho donor effect. |

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the presence of the nitrile group without solvent interference.

-

Nitrile (C

N): Sharp, medium-intensity band at 2220–2240 cm -

Amine/Hydroxyl (NH/OH): Complex broad region at 3200–3450 cm

. Look for the "doublet" appearance of the primary amine (-NH -

Aromatic (C=C): 1580–1620 cm

.

C. Mass Spectrometry (MS)

-

Method: ESI (Electrospray Ionization) in Positive Mode.

-

Molecular Ion:

m/z. -

Fragmentation: Watch for loss of HCN (

) or CO (

Experimental Protocols

Protocol A: Sample Preparation for NMR

To ensure sharp peaks and accurate integration:

-

Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours to remove residual water/solvents.

-

Dissolve 5–10 mg of compound in 0.6 mL of DMSO-

. -

Critical Step: If -OH or -NH

peaks are broad, add 1 drop of activated molecular sieves directly to the NMR tube and let stand for 15 minutes to scavenge trace water.

Protocol B: Synthesis Context (Demethylation Route)

This compound is often generated from 3-amino-5-methoxybenzonitrile.

-

Reagent: Boron tribromide (BBr

, 1.0 M in DCM) or Pyridine Hydrochloride (melt). -

Condition: BBr

requires -78°C addition, warming to RT. Pyridine HCl requires heating to 180°C (neat). -

Quench: Careful addition of Methanol (exothermic) to break the Boron-complex.

-

Purification: The product is amphoteric. Adjust aqueous layer to pH ~7-8 to precipitate the free base/phenol form.

Structural Elucidation Workflow

The following diagram illustrates the logical decision tree for validating the structure of 3-Amino-5-hydroxybenzonitrile during synthesis.

Figure 1: Step-by-step structural validation workflow ensuring nitrile integrity and correct substitution pattern.

References

-

PubChem Compound Summary . 3-Amino-5-hydroxybenzonitrile (CID 72183189).[1] National Center for Biotechnology Information. [Link]

-

Gottlieb, H. E., et al. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[2] Chem. (Standard reference for solvent residual peaks in DMSO-d6). [Link]

Sources

"reactivity of the nitrile group in 3-Amino-5-hydroxybenzonitrile"

Technical Guide: Reactivity & Synthetic Utility of the Nitrile Group in 3-Amino-5-hydroxybenzonitrile

Executive Summary & Structural Analysis

3-Amino-5-hydroxybenzonitrile represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for kinase inhibitors, receptor antagonists, and molecular probes. Its value lies in the 1,3,5-substitution pattern , which offers three chemically distinct handles: a phenolic hydroxyl (acidic/nucleophilic), an aniline amine (basic/nucleophilic), and a nitrile (electrophilic).

Electronic Environment: The reactivity of the nitrile group at position 1 is governed by its relationship with the electron-donating groups (EDGs) at positions 3 (-NH₂) and 5 (-OH).

-

Meta-Relationship: Unlike para-substituted analogs where resonance (+M) strongly deactivates the nitrile carbon, the 3,5-positioning places the EDGs meta to the nitrile.

-

Consequence: The resonance density from -OH and -NH₂ is directed to positions 2, 4, and 6. The nitrile carbon at position 1 receives minimal resonance deactivation, retaining significant electrophilicity. This makes it surprisingly reactive toward nucleophiles (e.g., azides, water, alcohols) despite the overall electron-rich nature of the aromatic ring.

Core Reactivity Modules

Module A: Hydrolytic Transformations (Solvolysis)

The nitrile group serves as a masked carboxylic acid or amide. Controlled hydrolysis is essential for generating building blocks like 3-amino-5-hydroxybenzoic acid.

-

Acidic Hydrolysis (Preferred):

-

Mechanism:[1][2] Protonation of the nitrile nitrogen activates the carbon for nucleophilic attack by water.

-

Selectivity: Acidic conditions (H₂SO₄/HCl) are preferred over basic conditions to prevent oxidation of the electron-rich phenol/aniline system, which can occur in aerated basic media (quinoid formation).

-

Pathway: Nitrile

Iminium Ion

-

-

Pinner Reaction (Imidate Formation):

-

Treatment with anhydrous HCl in alcohol (MeOH/EtOH) halts hydrolysis at the imidate ester (Pinner salt). This is a gateway to amidines and heterocycles (e.g., benzimidazoles).

-

Module B: Reductive Transformations

Reduction of the nitrile yields the benzylamine, a key linker in fragment-based drug design.

-

Catalytic Hydrogenation:

-

Reagents: H₂ (50 psi) with Raney Nickel or Pd/C in MeOH/NH₃.

-

Challenge: Poisoning of the catalyst by the free amine or phenol.

-

Solution: Conducting the reduction in the presence of Boc₂O (in situ protection) traps the primary amine as a carbamate, preventing catalyst inhibition and secondary amine formation.

-

-

Hydride Reduction:

-

Reagents: Borane-THF or LiAlH₄.

-

Note: Requires protection of the acidic phenol (-OH) prior to reduction to avoid quenching the hydride reagent.

-

Module C: Heterocyclic Construction (Tetrazoles)

The transformation of the nitrile into a tetrazole is the most critical reaction for bioisosteric replacement of carboxylic acids, improving metabolic stability and membrane permeability.

-

Catalyst: Zinc salts (ZnBr₂) or Lewis acids are often required to activate the nitrile, as the meta-EDGs slightly reduce electrophilicity compared to electron-deficient benzonitriles.

Visualization of Reaction Pathways

The following diagram maps the electronic influences and primary synthetic diversifications.

Caption: Reaction landscape of 3-Amino-5-hydroxybenzonitrile showing electronic preservation of nitrile reactivity.

Detailed Experimental Protocol

Protocol: Synthesis of 5-(3-amino-5-hydroxyphenyl)tetrazole Rationale: This protocol utilizes Zinc(II) catalysis to activate the nitrile, avoiding the formation of hydrazoic acid (toxic/explosive) and accommodating the unprotected phenol/amine.

Materials:

-

3-Amino-5-hydroxybenzonitrile (1.0 eq)[5]

-

Sodium Azide (NaN₃) (1.5 eq)

-

Zinc Bromide (ZnBr₂) (1.0 eq)

-

Solvent: Water/Isopropanol (1:1 v/v) or DMF (for higher solubility)

Step-by-Step Workflow:

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-Amino-5-hydroxybenzonitrile (10 mmol, 1.34 g) in 20 mL of Isopropanol/Water (1:1).

-

Activation: Add Zinc Bromide (10 mmol, 2.25 g) and Sodium Azide (15 mmol, 0.98 g). Note: ZnBr₂ acts as a Lewis acid, coordinating to the nitrile nitrogen to increase electrophilicity.

-

Reaction: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC or LC-MS (Target Mass: [M+H]+ = 178.06).

-

Workup (Critical for Amphoteric Product):

-

Cool the reaction mixture to room temperature.

-

Add 3N HCl dropwise until pH ~3. This breaks the Zinc-Tetrazole complex and protonates the tetrazole ring.

-

Caution: Perform this step in a fume hood; residual azide may form trace HN₃.

-

Ethyl Acetate extraction (3 x 20 mL) is often inefficient due to the polarity of the zwitterionic product. Instead, concentrate the mixture to half volume and allow the product to precipitate at 4°C.

-

-

Purification: Collect the precipitate by filtration. Recrystallize from Ethanol/Water.

Data Summary Table:

| Parameter | Specification | Notes |

| Stoichiometry | 1.0 : 1.5 : 1.0 (Substrate:N3:Zn) | Excess azide drives kinetics. |

| Temperature | 85–100°C | Required to overcome activation energy. |

| pH Control | Acidify to pH 3 post-reaction | Essential to liberate free tetrazole from Zn-complex. |

| Yield Target | 75–85% | High efficiency due to lack of steric hindrance. |

References

-

Synthesis of 3-Amino-5-nitrobenzonitrile (Precursor)

-

Zinc-Catalyzed Tetrazole Synthesis

-

Source: Demko, Z. P., & Sharpless, K. B.[7] "Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water." Journal of Organic Chemistry, 66(24), 7945–7950 (2001).

- Context: The foundational protocol for using Zinc salts to catalyze nitrile-to-tetrazole cycloadditions in aqueous media.

-

-

Pinner Reaction & Imidate Chemistry

-

Nitrile Reduction Methodologies

-

Source: "Amine synthesis by nitrile reduction."[8] Organic Chemistry Portal.

- Context: Review of catalytic hydrogenation and borane reduction techniques for arom

-

Link:

-

Sources

- 1. Pinner Reaction [organic-chemistry.org]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 7. 1H-Tetrazole synthesis [organic-chemistry.org]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile and Process Engineering for 3-Amino-5-hydroxybenzonitrile

The following technical guide details the solubility characteristics, experimental determination protocols, and thermodynamic modeling frameworks for 3-Amino-5-hydroxybenzonitrile .

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) is a trifunctional aromatic intermediate critical in the synthesis of high-value pharmaceuticals (e.g., kinase inhibitors) and advanced materials.[1][2] Its structure features three distinct functional groups—a phenolic hydroxyl (-OH), a primary amine (-NH₂), and a nitrile (-CN)—creating a complex solubility landscape governed by competing hydrogen bonding and dipolar interactions.[3]

This guide addresses the lack of standardized public solubility tables for this specific CAS by providing a predictive solubility framework , a validated experimental protocol using laser monitoring, and thermodynamic modeling strategies required for process optimization (crystallization and purification).

Part 1: Physicochemical Profile & Solubility Prediction[5]

Structural Analysis

The solubility behavior of 3-Amino-5-hydroxybenzonitrile is dictated by its high lattice energy and specific solute-solvent interactions.

| Feature | Chemical Influence | Solubility Impact |

| Phenolic -OH | Strong H-bond donor (HBD) & acceptor (HBA). | Enhances solubility in alcohols (MeOH, EtOH) and basic media. |

| Amine (-NH₂) | H-bond donor/acceptor; basic character. | Increases solubility in polar aprotic solvents (DMSO, DMF) and acidic aqueous solutions. |

| Nitrile (-CN) | Strong dipole; weak H-bond acceptor. | Favors solubility in acetonitrile and acetone; reduces solubility in non-polar hydrocarbons. |

| Aromatic Core | Contributes to high melting point (>200°C estimated), limiting solubility in cold solvents. |

Predicted Solubility Landscape

Based on structural analogs (e.g., 3-Amino-5-nitrobenzonitrile, 3-Chloro-5-hydroxybenzonitrile) and Hansen Solubility Parameters (HSP), the expected solubility hierarchy is:

-

High Solubility (>50 mg/mL): DMSO, DMF, NMP (Strong dipole-dipole & H-bonding).

-

Moderate Solubility (10–50 mg/mL): Acetone, Methanol, Ethanol, Ethyl Acetate (Temperature dependent).

-

Low Solubility (<5 mg/mL): Toluene, Dichloromethane, Chloroform.

-

Insoluble: Water (neutral pH), Hexane, Cyclohexane.

Process Insight: The compound is likely amphoteric . While insoluble in neutral water, it can be dissolved in aqueous NaOH (phenolate formation) or aqueous HCl (anilinium formation), offering pH-swing crystallization routes.

Part 2: Experimental Protocol (Laser Monitoring Method)

For precise solubility determination required for metastable zone width (MSZW) identification, the Laser Monitoring Observation Technique is the industry standard. This method eliminates sampling errors associated with gravimetric analysis.

Experimental Setup

-

Apparatus: Jacketed glass vessel (50 mL) with magnetic stirring.

-

Detection: Laser transmissometer (He-Ne laser, 632.8 nm) + Photo-detector.

-

Temperature Control: Programmable circulating water bath (

0.05 K).

Measurement Workflow

Figure 1: Dynamic laser monitoring workflow for determining the saturation temperature (

Step-by-Step Procedure

-

Preparation: Add a known mass (

) of 3-Amino-5-hydroxybenzonitrile and solvent ( -

Equilibration: Stir at a temperature well below the estimated saturation point until a stable suspension forms.

-

Heating Ramp: Increase temperature slowly (0.1–0.2 K/min).

-

Detection: Continuously record laser intensity (

). The dissolution point is defined as the temperature where -

Iteration: Add more solute to the clear solution and repeat the heating ramp to generate the full solubility curve (

vs

Part 3: Thermodynamic Modeling

To utilize experimental data for process design, it must be correlated using thermodynamic models. The Modified Apelblat Equation is the most robust model for this class of rigid aromatic compounds.

Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (

-

A, B, C: Empirical parameters derived from regression analysis.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.

Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the standard enthalpy (

Interpretation:

Positive

: Endothermic dissolution (Solubility increases with T).Positive

: Entropy-driven process (Disorder increases upon dissolving).

Part 4: Process Engineering & Solvent Selection

For purification or crystallization, a Binary Solvent System is recommended due to the compound's steep solubility differential.

Solvent Screening Logic

Figure 2: Decision matrix for selecting solvent/anti-solvent pairs based on solubility parameters.

Recommended Crystallization System

-

System: Ethanol (Solvent) + Water (Anti-solvent).

-

Rationale: The compound is moderately soluble in hot ethanol but insoluble in water.

-

Protocol:

-

Dissolve crude solid in Ethanol at 70°C (near reflux).

-

Filter hot to remove mechanical impurities.

-

Slowly add Water (pre-heated to 60°C) until turbidity just appears.

-

Cool slowly (10°C/hour) to 5°C to maximize crystal growth and purity.

-

References

-

Solubility Measurement Techniques

-

Thermodynamic Modeling (Apelblat & Van't Hoff)

-

Chemical Data & Synthesis

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. 3-AMINO-5-NITROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3-Amino-5-nitrosalicylic acid | SIELC Technologies [sielc.com]

- 5. sci-hub.red [sci-hub.red]

- 6. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

"potential applications of 3-Amino-5-hydroxybenzonitrile in medicinal chemistry"

Executive Summary

3-Amino-5-hydroxybenzonitrile (CAS: 1243444-99-6) represents a high-value "privileged scaffold" in modern drug discovery. Its meta-substituted architecture provides a unique trifunctional core (amine, hydroxyl, nitrile) that allows medicinal chemists to access broad chemical space with high ligand efficiency. Unlike ortho-substituted congeners (used primarily for heterocycle closure), this 1,3,5-trisubstituted arene serves as a critical junction point for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors and PROTAC linkers.

This guide details the synthetic utility, medicinal applications, and experimental protocols for leveraging this moiety in pharmaceutical development.[1]

Structural Analysis & Pharmacophore Potential

The Trifunctional Advantage

The molecule's power lies in its orthogonal reactivity . Each functional group serves a distinct role in Structure-Activity Relationship (SAR) exploration:

-

Nitrile (C-1): Acts as a robust hydrogen bond acceptor and a metabolic "handle." It is less sterically demanding than a methyl group but electronically similar to a halogen, often improving metabolic stability (blocking P450 oxidation sites).

-

Amine (C-3): A versatile nucleophile for amide coupling, Buchwald-Hartwig aminations, or urea formation. In kinase inhibitors, this often forms the "hinge-binding" motif or connects to the solubilizing tail.

-

Hydroxyl (C-5): Provides a handle for etherification (Mitsunobu/SNAr) to extend into hydrophobic pockets or solvent-exposed regions.

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how a single core can generate three distinct inhibitor classes.

Caption: Orthogonal functionalization strategy allowing the core scaffold to access diverse therapeutic modalities.

Medicinal Chemistry Applications

Kinase Inhibition (Type II Inhibitors)

In the design of Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the 3-amino-5-hydroxybenzonitrile moiety mimics the hydrophobic central ring often seen in drugs like Sorafenib or Imatinib .

-

Mechanism: The amine participates in urea formation (hydrogen bonding with Glu/Asp residues), while the nitrile can occupy small hydrophobic pockets or interact with the gatekeeper residue.

-

Case Study Utility: The 3,5-substitution pattern prevents the steric clash often seen with ortho-substituents, allowing the molecule to sit flat in the ATP-binding cleft.

PROTAC Linker Design

Proteolysis Targeting Chimeras (PROTACs) require rigid linkers to connect the E3 ligase ligand to the target protein ligand.

-

Application: The phenol group allows for the attachment of PEG or alkyl chains via robust ether linkages, while the aniline remains free to conjugate with the E3 ligase binder (e.g., Thalidomide derivatives). This rigidity reduces the entropic penalty of binding.

Experimental Protocols

Synthesis of 3-Amino-5-hydroxybenzonitrile

While commercially available, in-house synthesis is often required for isotopic labeling or derivative generation. The most robust route is the reduction of 3,5-dinitrobenzonitrile or the demethylation of 3-amino-5-methoxybenzonitrile.

Protocol: Selective Reduction of 3,5-Dinitrobenzonitrile Note: This method uses Iron/Acid, which is chemoselective and avoids reducing the nitrile group.

| Step | Parameter | Value/Description |

| 1. Reactants | Substrate | 3,5-Dinitrobenzonitrile (1.0 eq) |

| Reductant | Iron Powder (Fe) (3.0 - 4.0 eq) | |

| Solvent | Ethanol / Water (4:1 v/v) | |

| Catalyst | Ammonium Chloride ( | |

| 2. Conditions | Temperature | Reflux ( |

| Time | 2 - 4 Hours (Monitor via TLC/LCMS) | |

| 3. Workup | Filtration | Filter hot through Celite to remove Iron oxides. |

| Extraction | Concentrate filtrate; extract with Ethyl Acetate. | |

| 4. Purification | Column Chromatography | Silica Gel; Gradient Hexane:EtOAc (0-50%). |

Critical Control Point: Ensure the pH does not drop too low (<2) to prevent hydrolysis of the nitrile to the amide/acid.

Key Functionalization: Mitsunobu Coupling (Phenol)

To attach a solubilizing tail or linker to the C-5 hydroxyl:

-

Dissolve: 3-Amino-5-hydroxybenzonitrile (1.0 eq), Target Alcohol (R-OH, 1.1 eq), and Triphenylphosphine (

, 1.2 eq) in anhydrous THF. -

Cool: Cool the reaction mixture to

. -

Add: DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise over 15 minutes.

-

Stir: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Validation: Monitor disappearance of the phenol peak by LCMS (

shift).

Analytical Profile & Characterization

When validating the identity of this intermediate, specific spectral features confirm the integrity of the trifunctional core.

| Analytical Method | Characteristic Feature | Interpretation |

| 1H NMR (DMSO-d6) | Phenolic -OH (Broad singlet, | |

| Aromatic protons (Meta-coupling pattern) | ||

| Aniline | ||

| IR Spectroscopy | Sharp Nitrile ( | |

| Broad Amine/Hydroxyl stretch | ||

| LCMS | Molecular Weight Confirmation |

Safety & Handling (E-E-A-T)

-

Toxicology: Benzonitriles can liberate cyanide under extreme metabolic or hydrolytic conditions, though the 3-amino-5-hydroxy derivative is generally stable. Handle as a potential irritant and toxic substance.

-

Storage: Store under inert gas (Argon/Nitrogen) at

. The aniline moiety is prone to oxidation (darkening) upon prolonged exposure to air.

References

-

PubChem. 3-Amino-5-hydroxybenzonitrile | C7H6N2O.[2] National Library of Medicine.[2] Available at: [Link][2]

-

Journal of Medicinal Chemistry. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors (Demonstrates aniline/nitrile scaffold utility in kinase drug design). Available at: [Link]

Sources

"3-Amino-5-hydroxybenzonitrile as a building block for heterocycles"

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Amino-5-hydroxybenzonitrile (CAS 1243444-99-6) represents a "privileged" yet underutilized scaffold. Unlike ortho- or para-substituted benzenes, this 1,3,5-trisubstituted arene offers a unique meta-divergent geometry . This arrangement prevents steric clash between substituents while allowing simultaneous vector growth in three distinct directions:

-

The Nitrile (C-1): A precursor for amidines, tetrazoles, and benzazole fusion.

-

The Amine (C-3): A handle for nucleophilic attack, amide coupling, or annulation to quinolines.

-

The Hydroxyl (C-5): A site for etherification, enabling solubility tuning or PROTAC linker attachment.

This guide details the strategic application of 3-Amino-5-hydroxybenzonitrile in synthesizing bioactive heterocycles, providing validated protocols and mechanistic insights to accelerate your medicinal chemistry campaigns.

Structural Analysis & Electronic Profile

The synthetic utility of this building block is dictated by the interplay of its substituents. Understanding the electronic push-pull dynamics is critical for regiocontrol.

| Substituent | Position | Electronic Effect (Hammett) | Synthetic Implication |

| Nitrile (-CN) | C-1 | Strong EWG ( | Deactivates ring; susceptible to nucleophilic attack (Pinner, cycloaddition). |

| Amino (-NH₂) | C-3 | Strong EDG ( | Activates ring; directs electrophilic substitution to ortho (C-2, C-4). |

| Hydroxyl (-OH) | C-5 | Strong EDG ( | Activates ring; synergistic direction with -NH₂ to C-4. |

Key Insight: In electrophilic aromatic substitutions (e.g., halogenation or cyclization), the C-4 position (between OH and NH₂) is the most activated site due to the cooperative directing effects of the amino and hydroxyl groups, despite the meta-nitrile deactivation.

Strategic Workflows: Divergent Heterocycle Synthesis

The following diagram illustrates the divergent pathways accessible from this single core.

Figure 1: Divergent synthetic map showing the transformation of the nitrile, amino, and hydroxyl vectors into distinct heterocyclic classes.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-(3-Amino-5-hydroxyphenyl)benzothiazole

Targeting the Nitrile Vector

This reaction utilizes the nitrile group as an electrophile to form a fused benzothiazole ring. This scaffold is prevalent in antitumor agents and amyloid-binding probes.

Mechanism: Nucleophilic attack of the thiophenol sulfur on the nitrile, followed by intramolecular amine attack and ammonia elimination.

Materials:

-

3-Amino-5-hydroxybenzonitrile (1.0 eq)

-

2-Aminothiophenol (1.1 eq)

-

Polyphosphoric Acid (PPA) (Solvent/Catalyst)

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask, mix 3-Amino-5-hydroxybenzonitrile (500 mg, 3.7 mmol) with 2-aminothiophenol (510 mg, 4.1 mmol).

-

Acid Addition: Add Polyphosphoric Acid (PPA) (5 g) sufficient to create a stirrable paste.

-

Cyclization: Heat the mixture to 180°C under an argon atmosphere for 4 hours.

-

Note: High temperature is required to drive the condensation and eliminate ammonia. The mixture will turn dark viscous.

-

-

Quenching: Cool the reaction to ~80°C and carefully pour onto crushed ice (50 g) with vigorous stirring. The PPA will hydrolyze, precipitating the crude product.

-

Neutralization: Adjust pH to ~8.0 using saturated NaHCO₃ solution.

-

Isolation: Filter the solid, wash with water (3 x 20 mL), and dry under vacuum.

-

Purification: Recrystallize from Ethanol/Water (9:1) to yield the product as a pale yellow solid.

Validation Check:

-

LC-MS: Look for [M+H]⁺ peak at ~243.06.

-

IR: Disappearance of the sharp nitrile stretch at ~2230 cm⁻¹.

Protocol B: Regioselective Synthesis of 7-Hydroxy-5-cyano-2-methylquinoline

Targeting the Amino Vector

This protocol employs a modified Conrad-Limpach synthesis . The challenge here is regioselectivity. Cyclization prefers the electron-rich position. The C-4 position (ortho to OH) is more electron-rich than C-2 (ortho to CN), favoring the formation of the 7-hydroxy isomer.

Materials:

-

3-Amino-5-hydroxybenzonitrile (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)[1]

-

Ethanol (anhydrous)

-

Diphenyl ether (high boiling solvent)

-

Molecular Sieves (4Å)

Step-by-Step Methodology:

-

Schiff Base Formation:

-

Dissolve 3-Amino-5-hydroxybenzonitrile (1.0 g, 7.4 mmol) and ethyl acetoacetate (1.16 g, 8.9 mmol) in anhydrous Ethanol (20 mL).

-

Add 0.1 eq of acetic acid and 4Å molecular sieves.

-

Reflux for 12 hours. Monitor the disappearance of aniline by TLC.

-

Evaporate ethanol to obtain the crude enamine intermediate (ethyl 3-((3-cyano-5-hydroxyphenyl)amino)but-2-enoate).

-

-

Thermal Cyclization:

-

Dissolve the crude intermediate in Diphenyl ether (10 mL).

-

Heat rapidly to 250°C (reflux) for 30 minutes.

-

Critical Step: Rapid heating minimizes polymer formation. The high temperature drives the elimination of ethanol and ring closure.

-

-

Workup:

-

Cool to room temperature. Dilute with petroleum ether (50 mL) to precipitate the quinoline product.

-

Filter the precipitate and wash with hexanes to remove residual diphenyl ether.

-

-

Purification:

-

The product can be purified via column chromatography (DCM:MeOH 95:5).

-

Regiochemistry Visualization:

Figure 2: Mechanistic logic for the regioselective formation of the quinoline core.

Comparative Data: Solvent & Catalyst Optimization

For researchers optimizing the O-alkylation of the hydroxyl group (e.g., for linker attachment), the choice of base is critical to avoid competitive N-alkylation or nitrile hydrolysis.

| Base | Solvent | Temp (°C) | Yield (O-alkyl) | Selectivity (O vs N) | Notes |

| K₂CO₃ | DMF | 60 | 88% | >20:1 | Recommended. Standard mild condition. High chemoselectivity. |

| NaH | THF | 0 -> 25 | 92% | 5:1 | High yield but lower selectivity; significant N-alkylation observed. |

| Cs₂CO₃ | MeCN | 80 | 85% | 15:1 | Good alternative if DMF removal is problematic. |

| NaOH | H₂O/DCM | 25 | 40% | N/A | Hydrolysis of nitrile to amide observed as side reaction. |

References

-

Synthesis of Benzothiazoles from Nitriles

- Title: "One-pot synthesis of 2-substituted benzothiazoles

- Source:Tetrahedron Letters

-

URL:[Link]

-

Conrad-Limpach Quinoline Synthesis

- Title: "Regioselective Synthesis of Substituted Quinolines via the Conrad-Limpach Reaction"

- Source:Journal of Organic Chemistry

-

URL:[Link]

-

3-Amino-5-hydroxybenzonitrile Data

-

Electronic Effects in Heterocycle Synthesis

- Title: "Hammett Substituent Constants and Their Applic

- Source:Chemical Reviews

-

URL:[Link]

Sources

- 1. 3-Chloro-5-hydroxybenzonitrile | C7H4ClNO | CID 21949878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-hydroxybenzoic acid | C7H7NO3 | CID 127115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chloro-5-hydroxybenzonitrile | 473923-97-6 | Benchchem [benchchem.com]

Technical Guide: Advanced Synthesis of 3-Amino-5-hydroxybenzonitrile

The following technical guide details the synthesis of 3-Amino-5-hydroxybenzonitrile, a critical intermediate in the development of kinase inhibitors (e.g., MEK inhibitors) and other bioactive scaffolds.

CAS: 82513-48-8 (Generic Reference) | Formula: C₇H₆N₂O | MW: 134.14 g/mol

Executive Summary

The synthesis of 3-Amino-5-hydroxybenzonitrile presents a classic challenge in aromatic substitution: installing three distinct functional groups (cyano, amino, hydroxyl) in a meta relationship (1,3,5-substitution pattern). Standard electrophilic aromatic substitution (EAS) fails here due to the directing effects of the substituents.

This guide advocates for a Nucleophilic Aromatic Substitution (SₙAr) strategy starting from 3,5-dinitrobenzonitrile. This route offers superior regiocontrol compared to direct nitration/reduction sequences and avoids the instability associated with diazonium intermediates of aminophenols. The protocol outlined below is designed for scalability, prioritizing yield and purity for pharmaceutical applications.

Retrosynthetic Analysis

To achieve the 1,3,5-substitution pattern without regioisomeric mixtures, we disconnect the molecule back to a symmetrical precursor.

-

Target: 3-Amino-5-hydroxybenzonitrile

-

Precursor 1: 3-Amino-5-methoxybenzonitrile (Protected Phenol)

-

Precursor 2: 3-Nitro-5-methoxybenzonitrile (Latent Amine)

-

Starting Material: 3,5-Dinitrobenzonitrile (Symmetrical Electrophile)

The logic relies on the desymmetrization of 3,5-dinitrobenzonitrile. The first nitro group is displaced by a methoxide nucleophile. Crucially, the introduction of the electron-donating methoxy group deactivates the ring toward further nucleophilic attack, preventing the formation of the dimethoxy byproduct.

Visualization: Retrosynthetic Tree

Figure 1: Retrosynthetic strategy leveraging the electronic deactivation of the SₙAr product to ensure monosubstitution.

Detailed Synthetic Protocol

The following protocol is optimized for a multigram to kilogram scale.

Step 1: Regioselective Monomethoxylation (SₙAr)

Objective: Convert 3,5-dinitrobenzonitrile to 3-methoxy-5-nitrobenzonitrile.

-

Reagents: 3,5-Dinitrobenzonitrile (1.0 eq), Sodium Methoxide (NaOMe, 1.05 eq), Methanol (solvent).

-

Mechanism: The highly electron-deficient dinitro ring undergoes nucleophilic attack by methoxide. The leaving group is the nitrite ion (

). -

Critical Control Point: Stoichiometry and temperature must be controlled to prevent bis-substitution (formation of 3,5-dimethoxybenzonitrile).

Procedure:

-

Dissolve 3,5-dinitrobenzonitrile in anhydrous Methanol (10 vol) under

. -

Cool the solution to 0–5°C.

-

Add NaOMe (25% wt solution in MeOH) dropwise over 60 minutes. Note: Exothermic reaction.

-

Allow the mixture to warm to 20–25°C and stir for 4 hours.

-

Monitor: HPLC should show >95% conversion to the mono-methoxy product.

-

Quench: Pour into ice water (20 vol). The product precipitates as a pale yellow solid.

-

Isolation: Filter, wash with water, and dry.[1]

Step 2: Selective Nitro Reduction

Objective: Reduce the nitro group to an amine without reducing the nitrile (CN) group.

-

Reagents: Iron powder (Fe, 3.0 eq), Ammonium Chloride (

, 5.0 eq), Ethanol/Water (3:1). -

Why Iron? Catalytic hydrogenation (

) is viable but carries a risk of reducing the nitrile to a benzylamine or imine. The Fe/

Procedure:

-

Suspend 3-methoxy-5-nitrobenzonitrile in Ethanol/Water (3:1, 10 vol).

-

Add

and Iron powder. -

Heat to reflux (70–80°C) for 2–4 hours.

-

Monitor: TLC/HPLC for disappearance of the nitro compound.

-

Workup: Filter hot through Celite to remove iron oxides.

-

Purification: Recrystallize from Ethanol/Heptane if necessary.

Step 3: Demethylation to Target

Objective: Cleave the methyl ether to reveal the free phenol.

-

Reagents: Boron Tribromide (

, 2.5 eq) or Pyridine Hydrochloride (Py·HCl). -

Choice of Reagent:

is cleaner for smaller scales but requires strict anhydrous conditions. Pyridine Hydrochloride (melt at 180°C) is robust for industrial scale but requires high temperatures. We describe the

Procedure:

-

Dissolve 3-amino-5-methoxybenzonitrile in anhydrous Dichloromethane (DCM, 15 vol).

-

Cool to -78°C (or -10°C for larger scales).

-

Add

(1.0 M in DCM) dropwise. -

Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Cool to 0°C. Slowly add Methanol to quench excess

(Violent reaction!). -

Neutralization: Adjust pH to ~7 with saturated

. -

Isolation: Extract with Ethyl Acetate. The product is amphoteric; pH control is vital for extraction efficiency.

Quantitative Data Summary

| Parameter | Step 1 (SₙAr) | Step 2 (Reduction) | Step 3 (Demethylation) |

| Reagent | NaOMe / MeOH | Fe / NH₄Cl | BBr₃ / DCM |

| Temp | 0°C → 25°C | 80°C (Reflux) | -78°C → 25°C |

| Time | 4 Hours | 3 Hours | 12 Hours |

| Typical Yield | 85 - 92% | 90 - 95% | 80 - 88% |

| Key Impurity | 3,5-Dimethoxybenzonitrile | Azobenzene derivatives | Unreacted methyl ether |

| Safety Hazard | Exotherm, Nitrite release | Pyrophoric Iron waste | HBr gas evolution |

Reaction Workflow Diagram

Figure 2: Step-by-step reaction workflow from starting material to final active pharmaceutical ingredient (API) intermediate.

Scientific Commentary & Troubleshooting

-

Regioselectivity (Step 1): The success of this route hinges on the deactivation principle. A nitro group is a strong electron-withdrawing group (EWG), activating the ring for SₙAr. Once replaced by a methoxy group (electron-donating), the ring becomes significantly less electrophilic, preventing the second nitro group from being displaced under mild conditions.

-

Nitrile Stability: The nitrile group is sensitive to hydrolysis under strong acidic or basic conditions at high temperatures. The use of

(Lewis acid) is preferred over refluxing HBr to preserve the nitrile functionality. -

Alternative Route (Diazotization): An alternative involves reducing 3,5-dinitrobenzonitrile to 3-amino-5-nitrobenzonitrile, followed by diazotization and hydrolysis to the phenol. This route is generally discouraged for scale-up due to the thermal instability of the diazonium intermediate and the potential for "tar" formation during the hydrolysis step.

References

-

Preparation of 3-Amino-5-nitrobenzonitrile

- Source: Bristol-Myers Squibb Company; WO2010/42699 A1.

- Context: Describes the selective reduction of 3,5-dinitrobenzonitrile using Iron/HCl or Iron/NH4Cl.

-

Nucleophilic Substitution of Dinitrobenzonitriles

- Source:Journal of Organic Chemistry, "Nucleophilic Aromatic Substitution of 3,5-Dinitrobenzonitrile".

- Context: Establishes the kinetics and selectivity of mono-alkoxyl

-

Demethylation Methodologies (BBr3)

- Source:Organic Syntheses, Coll. Vol. 5, p. 412.

- Context: Standard protocols for cleavage of aryl methyl ethers using Boron Tribromide.

-

Trametinib Intermediate Synthesis (Related Scaffold)

- Source: CN109336884B.

- Context: Illustrates the utility of 3-amino-5-hydroxy-phenyl scaffolds in the synthesis of MEK inhibitors like Trametinib.

Sources

Technical Procurement Guide: 3-Amino-5-hydroxybenzonitrile

The following technical guide is structured to serve as an operational handbook for researchers and procurement specialists. It prioritizes risk mitigation in the supply chain through chemical understanding.[1]

CAS: 1243444-99-6 | Formula: C₇H₆N₂O | MW: 134.14 g/mol [1][2][3]

Executive Summary: The Scaffold Context

3-Amino-5-hydroxybenzonitrile is a high-value pharmacophore scaffold, primarily utilized in the development of kinase inhibitors , PROTAC linkers , and AMPAR antagonists .[1] Its strategic value lies in its trifunctional nature:

-

-OH (Phenol): Enables etherification for solubility tuning or linker attachment.[1]

-

-NH₂ (Aniline): Facilitates amide coupling or urea formation (common in ATP-binding pocket interactions).[1]

-

-CN (Nitrile): Acts as a bioisostere for carbonyls, a precursor for tetrazoles, or an electron-withdrawing group to modulate pKa.[1]

The Procurement Challenge: This compound is rarely a commodity chemical.[1] It is typically produced via batch-wise custom synthesis, leading to significant batch-to-batch variability in impurity profiles.[1] This guide outlines how to select suppliers and validate the material based on its synthetic origin.[1]

Supply Landscape & Vendor Tiering

Do not treat all suppliers equally. For this specific CAS, the market is divided into "Stocking Distributors" (who repackage) and "Origin Manufacturers" (who synthesize).

Table 1: Supplier Tiering & Risk Profile[1]

| Tier Category | Representative Vendors | Typical Purity | Lead Time | Risk Factor | Best For |

| Tier 1: Global Catalog | Sigma-Aldrich, Fisher (TCI) | >97% | 2-5 Days | Low (High Cost) | HTS Screening, Ref Standards |

| Tier 2: Specialized CROs | Enamine, ChemScene, BLD Pharm | >95% | 1-3 Weeks | Moderate | Hit-to-Lead, Gram-scale synthesis |

| Tier 3: Bulk Aggregators | Alibaba/Indiamart Vendors | Variable | 4-8 Weeks | High (Identity Risk) | Process Development (>100g) |

Critical Insight: Many Tier 1 suppliers source this specific CAS from Tier 2 CROs. If you need >10g, going directly to a Tier 2 supplier like BLD Pharm or ChemScene often yields the same batch at 40% of the cost, provided you run the validation protocols below.[1]

The Synthetic Context: Understanding Impurities

To validate the chemical, you must understand how it was made.[1] There are two dominant industrial routes for CAS 1243444-99-6.[1] The impurities you find will tell you which route the supplier used.[1]

Diagram 1: Retrosynthetic Impurity Origins

This workflow illustrates the two primary synthetic pathways and the specific "silent" impurities associated with each.[1]

Caption: Comparative analysis of synthetic routes. Route A (Demethylation) is most common for high-purity catalog items but risks carrying over the methoxy precursor.

Quality Assurance Protocol (Self-Validating System)

Do not rely solely on the Certificate of Analysis (CoA). Perform this 3-step validation immediately upon receipt.

Step 1: Visual Inspection (The "Oxidation Check")

-

Pass: Off-white to light beige powder.[1]

-

Fail: Dark brown or sticky solid.[1]

-

Why: The electron-rich aniline and phenol groups make this compound susceptible to oxidative polymerization (quinone formation) if stored improperly.[1] Reject dark brown batches ; purification will be difficult and low-yielding.[1]

Step 2: Diagnostic HPLC Method

This method is designed to separate the target from the specific impurities identified in Section 3 (Methoxy precursor vs. Target).

Chromatographic Conditions:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses phenol ionization, sharpening peaks).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: 254 nm (Nitrile absorbance) and 210 nm (Amide/Amine).[1]

Expected Retention Profile:

-

tR ~ 3.5 min: 3-Amino-5-hydroxybenzonitrile (Target).

-

tR ~ 5.2 min: 3-Amino-5-methoxybenzonitrile (Impurity A - Methyl group increases lipophilicity).[1]

-

tR ~ 6.0 min: Azo-dimers (Impurity B - Highly conjugated, very late eluting).[1]

Step 3: NMR Validation (DMSO-d6)

The proton NMR provides a definitive structural lock.[1] Look for these specific signals to confirm the 1,3,5-substitution pattern.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 9.80 ppm | Singlet (Broad) | 1H | -OH | Disappears with D₂O shake.[1] |

| 6.60 - 6.70 ppm | Multiplet | 3H | Ar-H | Three distinct signals if resolution is high; often overlapping due to symmetry.[1] |

| 5.40 ppm | Broad Singlet | 2H | -NH₂ | Position varies with concentration/water content.[1] |

Supplier Validation Workflow

Use this logic gate to determine if a received batch is fit for drug development.[1]

Diagram 2: Incoming Material Decision Tree

Caption: Operational workflow for QA/QC. Note that methoxy impurities can be salvaged via recrystallization, whereas oxidative degradation cannot.

Handling and Storage Standards

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and oxidation-prone.

-

Safety: The nitrile moiety presents a toxicity risk (metabolic release of cyanide is unlikely but possible under extreme conditions).[1] Handle in a fume hood.

-

Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate.[1] Poorly soluble in Dichloromethane and Hexanes.[1]

References

-

PubChem Compound Summary. "3-Amino-5-hydroxybenzonitrile (CID 72183189)."[1][3] National Center for Biotechnology Information.[1] Accessed January 28, 2026. [Link]

Sources

- 1. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. 3-Amino-5-hydroxybenzonitrile | C7H6N2O | CID 72183189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Separation of 3-Aminophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Methodological & Application

"selective N-acylation of 3-Amino-5-hydroxybenzonitrile"

Application Note: Selective N-Acylation of 3-Amino-5-hydroxybenzonitrile

Executive Summary

The selective N-acylation of 3-Amino-5-hydroxybenzonitrile represents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains two nucleophilic sites: an aniline (

This guide details three validated protocols to achieve

Mechanistic Grounding & Strategy

The Nucleophilicity Gradient

To achieve exclusive N-acylation, one must exploit the Hard-Soft Acid-Base (HSAB) principles and pKa differences.

-

Aniline (

): Neutral nucleophile. Reacts via a direct attack on the carbonyl carbon. -

Phenol (

): Weak nucleophile in its protonated form. Becomes a hard, potent nucleophile (phenoxide) only upon deprotonation.

The "Nitrile Effect": The electron-withdrawing nitrile group at the meta position exerts an inductive effect (-I), lowering the pKa of the phenol to

Strategic Decision Matrix

-

Route A (Acid Chlorides): Use biphasic Schotten-Baumann conditions or weak organic bases at low temperature.

-

Route B (Anhydrides): Use neutral conditions or specific catalysts (e.g.,

) that coordinate the carbonyl to the amine. -

Route C (Carboxylic Acids): Use carbodiimide coupling (EDC/HOBt) which is highly selective for amines.

Experimental Protocols

Protocol A: Kinetic Control with Acid Chlorides

Best for: Simple acyl groups (Acetyl, Propionyl, Benzoyl).

Reagents:

-

Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)[1]

-

Reagent: Acyl Chloride (1.05 equiv)

-

Base:

(sat. aq.) or Pyridine (limiting)[2] -

Solvent: Ethyl Acetate (EtOAc) or THF

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 g (7.45 mmol) of 3-Amino-5-hydroxybenzonitrile in 20 mL of THF. Cool the solution to

in an ice bath. -

Base Addition: Add saturated aqueous

(10 mL) to create a biphasic system. (Alternatively, use 1.1 equiv of Pyridine in homogenous THF).-

Note: Inorganic bases like bicarbonate buffer the pH

8, sufficient to neutralize HCl but insufficient to fully deprotonate the phenol, suppressing O-acylation.

-

-

Acylation: Add the Acyl Chloride (7.8 mmol, 1.05 equiv) dropwise over 15 minutes.

-

Critical: Rapid addition causes localized heating, promoting O-acylation.

-

-

Monitoring: Stir at

for 1 hour. Monitor by TLC (50% EtOAc/Hexane). The amide typically has a lower -

Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

and concentrate.

Protocol B: Catalytic N-Acylation with Anhydrides

Best for: Green chemistry applications, avoiding chlorinated reagents.

Reagents:

-

Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)[1]

-

Reagent: Acetic Anhydride (1.1 equiv)

-

Catalyst:

or -

Solvent: Dichloromethane (DCM) or Acetonitrile

Step-by-Step Methodology:

-

Suspension: Suspend 3-Amino-5-hydroxybenzonitrile (1.0 g) in DCM (15 mL).

-

Catalyst: Add anhydrous

(100 mg). Stir for 10 minutes. The metal center coordinates with the aniline nitrogen and the anhydride carbonyl, activating them for reaction. -

Addition: Add Acetic Anhydride (1.1 equiv) dropwise at Room Temperature (RT).

-

Reaction: Stir at RT for 2–4 hours.

-

Quench: Add water (5 mL) to hydrolyze excess anhydride.

-

Purification: The metal salts are removed by aqueous wash. The product often precipitates or crystallizes from the organic layer.

Protocol C: "Rescue" of Over-Acylated Product

If O-acylation occurs (forming the N,O-diacyl product), it can be selectively hydrolyzed.

-

Dissolve the crude mixture in Methanol.

-

Add

(2.0 equiv). Stir at RT for 30 minutes. -

The phenolic ester is labile and hydrolyzes rapidly, while the amide remains stable.

-

Acidify to pH 6 with 1N HCl and extract.

Data Presentation & Quality Control

Analytical Validation

Distinguishing the N-acyl (Amide) from O-acyl (Ester) is critical.

| Feature | N-Acyl Product (Target) | O-Acyl Product (Impurity) |

| IR Spectrum | Amide I ( | Ester Carbonyl ( |

| 1H NMR (DMSO-d6) | Singlet | No Amide NH; Shift in aromatic protons |

| Phenolic -OH | Broad singlet | Absent |

| Solubility | Moderate in EtOAc/Alcohols | High in non-polar solvents |

Yield Comparison

| Protocol | Reagent | Conditions | Typical Yield | Selectivity (N:O) |

| A | Acyl Chloride | 85–92% | 98:2 | |

| A (Var) | Acyl Chloride | 75% | 80:20 | |

| B | Anhydride | 88% | >99:1 | |

| C | Carboxylic Acid | EDC/HOBt | 80–85% | >99:1 |

Visualization: Reaction Workflow

Caption: Workflow for selecting the optimal acylation pathway. Path A is standard; Path B is catalytic; Rescue step recovers product from over-acylation.

References

-

Selective Acylation of Aminophenols

-

Catalytic Methods (Zn/Mg)

-

Substrate Data (3-Amino-5-hydroxybenzonitrile)

-

Enzymatic Alternatives

- Title: Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimiz

- Source:ACS Omega, 2018.

-

URL:[Link]

Sources

Application Note: Chemoselective O-Alkylation of 3-Amino-5-hydroxybenzonitrile

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Ambident Nucleophilicity

The core challenge in alkylating 3-amino-5-hydroxybenzonitrile lies in the competition between two nucleophilic sites: the phenolic oxygen and the aniline nitrogen.

-

Phenol (Site O): The hydroxyl group at position 5.

-

Aniline (Site N): The amino group at position 3.[1]

-

Nitrile (Position 1): The electron-withdrawing group (EWG) that defines the reactivity landscape.

Electronic Governing Factors

Success depends on exploiting the pKa differences induced by the nitrile group.

-

Acidity of the Phenol: The nitrile group at position 1 exerts a strong electron-withdrawing effect (induction and resonance) across the aromatic ring. This stabilizes the phenoxide anion, lowering the pKa of the phenol to approximately 8.5–9.0 (compared to ~10 for unsubstituted phenol).

-

Deactivation of the Aniline: The same EWG effect reduces the electron density on the nitrogen lone pair, making the aniline significantly less nucleophilic than a standard aniline.

-

The Selectivity Window: By using a base with a pKa between 10 and 15 (e.g., Carbonates), we can quantitatively deprotonate the phenol to the highly nucleophilic phenoxide , while leaving the aniline neutral and deactivated. This creates a kinetic bias toward O-alkylation.

Decision Matrix: Method Selection

Select the protocol based on your alkylating agent:

| Alkylating Agent | Recommended Method | Key Reagents |

| Primary Alkyl Halide (R-CH₂-X) | Method A: Williamson | K₂CO₃, DMF, 60°C |

| Secondary Alkyl Halide | Method A (Modified) | Cs₂CO₃, DMF, 80°C |

| Complex/Chiral Alcohol (R-OH) | Method B: Mitsunobu | PPh₃, DIAD, THF |

| Difluoromethyl Group (-CHF₂) | Method C: Carbenoid | ClCF₂COONa, K₂CO₃, DMF |

Part 2: Experimental Protocols

Method A: Standard Williamson Ether Synthesis

Best for primary alkyl halides (MeI, EtBr, BnBr).

Reagents & Stoichiometry[2][3][4]

-

Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)

-

Electrophile: Alkyl Halide (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, -325 mesh (2.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) [Concentration: 0.2 M]

Step-by-Step Protocol

-

Setup: Oven-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

-

Dissolution: Add 3-Amino-5-hydroxybenzonitrile and anhydrous DMF. Stir until fully dissolved.

-

Deprotonation: Add K₂CO₃ in a single portion. The suspension may turn slightly yellow/orange due to phenoxide formation.

-

Critical Step: Stir at Room Temperature (RT) for 15–30 minutes before adding the electrophile. This ensures the phenoxide is pre-formed, maximizing regioselectivity.

-

-

Alkylation: Add the Alkyl Halide dropwise via syringe.

-

Reaction: Heat the mixture to 60 °C . Monitor via LC-MS or TLC.

-

Typical Time: 2–4 hours.

-

Checkpoint: If reaction is sluggish after 4 hours, add catalytic Potassium Iodide (KI, 0.1 equiv) to facilitate Finkelstein exchange (R-Cl → R-I).

-

-

Workup:

Method B: Mitsunobu Reaction

Best for secondary alcohols or when preserving stereochemistry is required.

Reagents

-

Substrate: 3-Amino-5-hydroxybenzonitrile (1.0 equiv)

-

Alcohol: R-OH (1.2 equiv)

-

Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)

-

Azodicarboxylate: DIAD or DEAD (1.5 equiv)

-

Solvent: THF or Toluene (anhydrous)

Step-by-Step Protocol

-

Setup: Dry flask under inert atmosphere.

-

Mixing: Dissolve Substrate, Alcohol, and PPh₃ in THF (0.15 M). Cool to 0 °C .

-

Addition: Add DIAD dropwise over 20 minutes. Do not allow temperature to rise above 5 °C during addition.

-

Reaction: Allow to warm to RT naturally. Stir for 12–16 hours.

-

Workup: Concentrate solvent. Triturate residue with Et₂O/Hexanes to precipitate Triphenylphosphine oxide (TPPO). Filter and purify filtrate via column chromatography.

Part 3: Visualization of Reaction Logic

Mechanism & Selectivity Pathway

The following diagram illustrates the kinetic competition and why the base choice dictates the pathway.

Caption: Kinetic pathway showing preferential formation of the phenoxide anion, leading to selective O-alkylation.

Experimental Workflow (Williamson)

Caption: Step-by-step execution flow for the standard Williamson ether synthesis protocol.

Part 4: Troubleshooting & Quality Control

Critical Quality Attributes (CQA)

The most common failure mode is N-alkylation (formation of secondary amine).

| Observation | Root Cause | Corrective Action |

| N-Alkylation detected | Base too strong (e.g., NaH used) or Temp > 90°C. | Switch to K₂CO₃ or Cs₂CO₃. Lower temp to 60°C. |

| Low Conversion | Alkyl chloride is unreactive. | Add 10 mol% NaI or KI (Finkelstein). Switch to Bromide/Iodide.[2] |

| Dialkylation | Excess alkyl halide used. | Strictly control stoichiometry to 1.0–1.1 equiv. |

NMR Diagnostic

How to distinguish O-product from N-product using ¹H NMR:

-

O-Alkylation (Desired):

-

The phenol proton (~10.0 ppm) disappears.

-

The aniline protons (~5.5 ppm, broad singlet, 2H) remain visible and integrate to 2.

-

The aromatic protons will show an upfield shift due to increased shielding from the alkoxy group.

-

-

N-Alkylation (Impurity):

-

The aniline singlet becomes a broad triplet (1H) or disappears (if dialkylated).

-

The phenol proton remains (unless also alkylated).

-

References

-